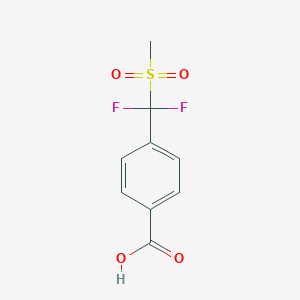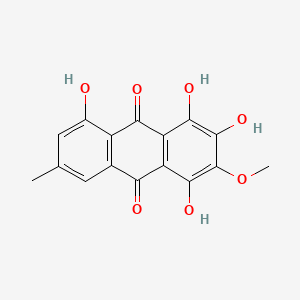
4-(Difluoro-methanesulfonylmethyl)-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoro-methanesulfonylmethyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoro-methanesulfonylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro-methanesulfonylmethyl)-benzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-methylbenzoic acid.
Sulfonylation: The methyl group of 4-methylbenzoic acid is sulfonylated using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Oxidation: The resulting this compound is then oxidized to introduce the carboxylic acid functionality. This step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoro-methanesulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoro-methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Further oxidation can yield sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, amines, sulfones, and sulfoxides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Difluoro-methanesulfonylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 4-(Difluoro-methanesulfonylmethyl)-benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The difluoro-methanesulfonyl group is particularly effective in enhancing binding affinity and specificity due to its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethanesulfonylmethyl)-benzoic acid: Similar structure but with a trifluoromethanesulfonyl group.
4-(Methanesulfonylmethyl)-benzoic acid: Contains a methanesulfonyl group instead of a difluoro-methanesulfonyl group.
4-(Chloromethanesulfonylmethyl)-benzoic acid: Features a chloromethanesulfonyl group.
Uniqueness
4-(Difluoro-methanesulfonylmethyl)-benzoic acid is unique due to the presence of the difluoro-methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.
Propriétés
Formule moléculaire |
C9H8F2O4S |
|---|---|
Poids moléculaire |
250.22 g/mol |
Nom IUPAC |
4-[difluoro(methylsulfonyl)methyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O4S/c1-16(14,15)9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) |
Clé InChI |
RWZYTDWWUPSBAF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C(C1=CC=C(C=C1)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)


![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)
![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)







